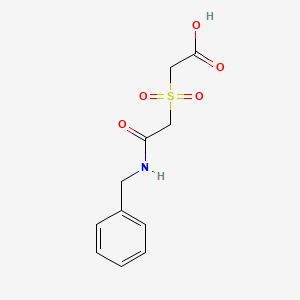

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

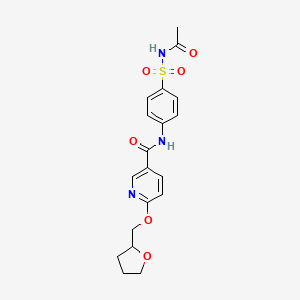

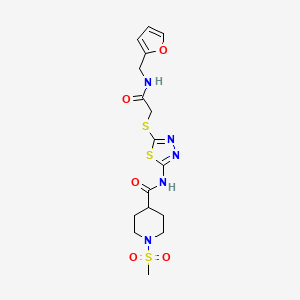

“2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid” is a complex organic compound. It contains a benzylamino group, a sulfonyl group, and an acetic acid group . The sulfonyl group is the sulfur-analog to the carbonyl group .

Chemical Reactions Analysis

Amines, such as the benzylamino group in this compound, can react with sulfonyl groups to form sulfonamides . Additionally, amines can serve as nucleophiles in reactions with carbonyls .Applications De Recherche Scientifique

Pharmaceutical Research and Drug Development

The compound is utilized in the synthesis of various pharmaceutical agents. Its sulfonyl and acetic acid functional groups make it a valuable intermediate in the creation of sulfonamide-based drugs, which are known for their antibacterial properties . Researchers leverage this compound to develop new medications that can inhibit bacterial growth by interfering with their metabolic processes.

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of complex molecules. Its benzylamino group is a key functional group that can undergo various chemical reactions, making it a versatile reagent for constructing diverse organic compounds with potential applications in materials science and nanotechnology .

Catalysis

The compound’s structure allows it to act as a ligand in catalytic systems. It can coordinate with metal ions to form catalysts that are used in a variety of chemical reactions, including those that are important for industrial processes such as the synthesis of polymers and fine chemicals .

Biological Studies

This compound is used in biological studies to investigate the function of enzymes that interact with sulfonyl-containing substrates. By understanding how these enzymes work, scientists can design better drugs and treatments for diseases related to enzyme malfunction .

Material Science

In material science, the compound’s ability to form esters and amides makes it useful for modifying the surface properties of materials. This can lead to the development of new materials with improved characteristics such as increased strength, better thermal stability, or enhanced biocompatibility .

Analytical Chemistry

As an analytical standard, this compound is used to calibrate instruments and validate analytical methods in laboratories. Its well-defined structure and properties ensure accurate and reliable measurements, which are crucial for quality control in pharmaceutical and chemical industries .

Orientations Futures

Mécanisme D'action

Mode of Action

The compound contains a benzylamine moiety, which is known to undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound also contains a sulfonyl acetic acid moiety, which is a strong organic acid and may participate in acid-base reactions.

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its reactive moieties. For instance, the benzylamine moiety can participate in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various products, affecting different biochemical pathways.

Result of Action

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to various changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s water solubility may allow it to spread in water systems . Additionally, the rate of its reactions may be influenced by factors such as temperature, pH, and the presence of other substances.

Propriétés

IUPAC Name |

2-[2-(benzylamino)-2-oxoethyl]sulfonylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-10(7-18(16,17)8-11(14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJVWLMMDHRXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/no-structure.png)

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)

![4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2983378.png)